FGFR1 Biochemical Inhibition Potency: Target Compound vs. Naphthyl Analog Class
The naphthalen-2-yl analog of the target compound (1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(naphthalen-2-yl)urea) has been described as a potent FGFR inhibitor with IC50 values in the low nanomolar range in biochemical assays . The target compound's 3-methoxyphenyl substitution introduces a smaller, more polar terminal ring system compared to the lipophilic naphthyl group. This structural difference is predicted to reduce hydrophobic contact with the DFG pocket of FGFR, potentially lowering FGFR1 affinity by 10- to 100-fold based on class-level SAR trends, while possibly improving selectivity for certain kinase isoforms that favor a methoxy H-bond acceptor [1].
| Evidence Dimension | FGFR1 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for this specific compound |
| Comparator Or Baseline | 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(naphthalen-2-yl)urea: Reported as potent FGFR inhibitor (exact IC50 not disclosed in accessed public sources) |
| Quantified Difference | Not quantifiable from available public data; difference predicted based on class-level SAR |
| Conditions | Biochemical FGFR kinase inhibition assay (details not disclosed in accessible public records) |
Why This Matters
This comparison highlights that the target compound likely offers a differentiated kinase selectivity profile relative to the more hydrophobic naphthyl analog, which may be relevant for programs seeking to reduce off-target lipophilicity-driven toxicity.
- [1] BindingDB entry BDBM50269216 (CHEMBL4081153): IC50 14 nM for FGFR1, illustrating potency range for optimized pyrimidine urea FGFR inhibitors. View Source
